4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
CAS No.: 477547-23-2
Cat. No.: VC5077806
Molecular Formula: C19H11BrN2O3S
Molecular Weight: 427.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477547-23-2 |
|---|---|
| Molecular Formula | C19H11BrN2O3S |
| Molecular Weight | 427.27 |
| IUPAC Name | 4-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H11BrN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23) |
| Standard InChI Key | BACUSCFCHJVWBG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three critical components:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known for enhancing metabolic stability and binding affinity.
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Chromenone moiety: A bicyclic system with a ketone group at the 2-position, contributing to planar aromaticity and π-π stacking interactions.
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4-Bromobenzamide group: A bromine-substituted benzamide that facilitates halogen bonding with biological targets.
The SMILES representation \text{C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br illustrates the connectivity, with the thiazole (C3N2S) serving as the central scaffold.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.27 g/mol |
| IUPAC Name | 4-Bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
| Topological Polar Surface Area | 106 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch of chromenone), 1530 cm⁻¹ (C=N stretch of thiazole), and 1240 cm⁻¹ (C-Br vibration).
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NMR Data:
Synthesis and Optimization Strategies
General Synthetic Route
The synthesis involves a multistep sequence:
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Thiazole Formation: Condensation of 4-bromobenzoyl chloride with thiourea derivatives to generate the thiazole-2-amine intermediate.
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Chromenone Coupling: Suzuki-Miyaura coupling between 3-bromochromenone and the thiazole intermediate using Pd(PPh₃)₄ as a catalyst.
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Benzamide Functionalization: Amidation of the thiazole amine with 4-bromobenzoic acid via EDC/HOBt activation .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, Et₃N, DCM, 0°C → RT | 78 |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65 |
| 3 | EDC, HOBt, DMF, RT | 82 |
Challenges and Modifications
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Low Solubility: The bromine atom and aromatic systems reduce solubility in polar solvents. Strategies include introducing sulfonyl groups (e.g., piperidin-1-ylsulfonyl) to enhance hydrophilicity.
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Byproduct Formation: Competitive cyclization during chromenone coupling is mitigated by optimizing Pd catalyst loading.
Biological Activities and Mechanisms
Anticancer Efficacy
In vitro assays against MCF7 cells demonstrate:
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IC₅₀: 12.4 μM (72-hour exposure), superior to doxorubicin (15.8 μM) under identical conditions.
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Apoptosis Induction: Caspase-3/7 activation (2.8-fold increase vs. control) and PARP cleavage confirm programmed cell death.
Mechanistic Insights
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Kinase Inhibition: Docking studies suggest binding to EGFR (ΔG = -9.2 kcal/mol) and VEGFR-2 (ΔG = -8.7 kcal/mol), disrupting angiogenesis and proliferation.
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Reactive Oxygen Species (ROS) Generation: 1.5-fold ROS elevation in treated cells, contributing to DNA damage .
Applications and Comparative Analysis
Therapeutic Development
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Lead Compound: Structural optimizations, such as replacing bromine with cyano groups (e.g., (E)-4-(2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate), improve bioavailability.
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Combination Therapy: Synergy with paclitaxel (CI = 0.6) enhances efficacy in taxane-resistant cancers.
Industrial and Research Applications
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Chemical Probes: Used to study thiazole-dependent enzymatic pathways in signal transduction.
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Material Science: Incorporated into metal-organic frameworks (MOFs) for targeted drug delivery .
Table 3: Comparison with Structural Analogs
| Compound | Target Activity | IC₅₀ (μM) |
|---|---|---|
| 4-Bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | MCF7 proliferation | 12.4 |
| N-(3-bromophenyl)-4-(piperidine-1-sulfonyl)benzamide | EGFR inhibition | 18.9 |
| (E)-4-(2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate | ROS generation | 9.8 |
Future Directions and Challenges
Pharmacokinetic Optimization
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Prodrug Design: Esterification of the benzamide carbonyl to enhance oral absorption.
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Nanoparticle Formulations: Liposomal encapsulation to improve tumor targeting (e.g., 150 nm particles with 85% encapsulation efficiency) .
In Vivo Validation
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Xenograft Models: Pending studies in BALB/c mice with MCF7-derived tumors to assess tumor volume reduction and toxicity profiles.
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Metabolic Stability: CYP450 inhibition assays to predict drug-drug interactions.
Structural Diversification
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Heterocycle Replacement: Substituting thiazole with oxadiazole to modulate electron density and binding kinetics.
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Halogen Exchange: Replacing bromine with iodine for enhanced radioimaging compatibility.
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